methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate
Vue d'ensemble
Description
Methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.13722174 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhancing NMDA Receptor Function in Schizophrenia
Schizophrenia and Cognitive Efficacy
Research indicates that enhancing NMDAR-mediated neurotransmission represents a novel approach to treating schizophrenia. A study examining the add-on treatment of sodium benzoate, a D-amino acid oxidase inhibitor, showed significant improvement in symptom domains and neurocognition in patients with chronic schizophrenia, suggesting a promising direction for new drug development in this area (Lane et al., 2013).
Impact on Resistance Exercise Performance
Exercise Performance
The effects of 2-nitrooxy ethyl 2-amino 3-methylbutanoate on resistance exercise performance and blood nitrate/nitrite levels were investigated, showing a modest, non-statistically significant effect on performance, particularly at lower loads, and highlighted the need for further research with larger sample sizes to extend these findings (Bloomer et al., 2012).
Schizophrenia Treatment with Clozapine
Clozapine-Resistant Schizophrenia
A study on the efficacy and safety of sodium benzoate added to clozapine for the treatment of schizophrenia showed that both doses of sodium benzoate produced better improvement than placebo in certain symptom scales, indicating its potential as an adjunctive therapy for patients resistant to clozapine (Lin et al., 2017).
Early-Phase Alzheimer's Disease Treatment
Alzheimer's Disease Cognitive Function
Sodium benzoate's efficacy in treating early-phase Alzheimer's disease was assessed, showing significant improvement in cognitive functions over placebo. This supports D-amino acid oxidase inhibition as a novel approach for dementing processes, opening new avenues for Alzheimer's disease treatment (Lin et al., 2014).
Late-Life Depression Management
Depression, Stress, and Cognitive Function
The impact of sodium benzoate on perceived stress and cognitive function among patients with late-life depression was investigated, showing that sodium benzoate substantially improved Perceived Stress Scale scores and cognitive function compared to placebo. This suggests the potential of D-amino acid oxidase inhibition in managing perceived stress and cognitive decline among late-life depression patients (Lin et al., 2022).
Propriétés
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(2)17(23-19(25)13-8-4-5-9-14(13)20(23)26)18(24)22-16-11-7-6-10-15(16)21(27)28-3/h4-12,17H,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXPTUAXCNPABR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.